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Mark-IN-2

Kinase selectivity profiling KINOMEscan Alzheimer's disease

MARK-IN-2 (CAS 1314893-26-9, Compound is a synthetic small-molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine chemical class that selectively targets microtubule affinity-regulating kinase (MARK), particularly MARK3, with a reported biochemical IC₅₀ of 5 nM. Structurally defined as N-[(1R,6R)-6-amino-2,2-difluorocyclohexyl]-4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-methylthiophene-2-carboxamide (MW 425.88, C₁₈H₁₈ClF₂N₅OS), this compound emerged from a medicinal chemistry lead optimization program aimed at developing ATP-competitive MARK inhibitors for interrogating tau hyperphosphorylation in Alzheimer's disease.

Molecular Formula C18H18ClF2N5OS
Molecular Weight 425.9 g/mol
Cat. No. B8468396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMark-IN-2
Molecular FormulaC18H18ClF2N5OS
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C(=O)NC2C(CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)Cl
InChIInChI=1S/C18H18ClF2N5OS/c1-9-11(12-7-24-26-8-10(19)6-23-16(12)26)5-14(28-9)17(27)25-15-13(22)3-2-4-18(15,20)21/h5-8,13,15H,2-4,22H2,1H3,(H,25,27)/t13-,15-/m1/s1
InChIKeyNGFGTMFVWSDFPS-UKRRQHHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MARK-IN-2 for Alzheimer's Tau Pathology Research: A Selective MARK3 Inhibitor with Kinome-Wide Profiling Data


MARK-IN-2 (CAS 1314893-26-9, Compound 27) is a synthetic small-molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine chemical class that selectively targets microtubule affinity-regulating kinase (MARK), particularly MARK3, with a reported biochemical IC₅₀ of 5 nM . Structurally defined as N-[(1R,6R)-6-amino-2,2-difluorocyclohexyl]-4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-methylthiophene-2-carboxamide (MW 425.88, C₁₈H₁₈ClF₂N₅OS), this compound emerged from a medicinal chemistry lead optimization program aimed at developing ATP-competitive MARK inhibitors for interrogating tau hyperphosphorylation in Alzheimer's disease [1]. MARK-IN-2 is one member of a chemical series that includes MARK-IN-1 (Compound 25), with distinct selectivity and potency profiles that make simple substitution scientifically inappropriate .

Why Generic MARK Inhibitor Substitution Fails: Evidence-Based Differentiation of MARK-IN-2


MARK inhibitors are not interchangeable. Even within the same pyrazolo[1,5-a]pyrimidine chemical series, closely related analogs exhibit substantial differences in kinome-wide selectivity that directly impact experimental interpretation. MARK-IN-2 (Compound 27) and its closest analog MARK-IN-1 (Compound 25) share a common scaffold but were intentionally differentiated during lead optimization to achieve distinct selectivity profiles [1]. A KINOMEscan™ profiling study at 1 µM across 403 human kinases revealed that MARK-IN-2 hit only 5 off-target kinases (S(10) = 0.012), whereas MARK-IN-1 hit 10 off-target kinases (S(10) = 0.025) [2]. Furthermore, older tool compounds such as compound 39621 (IC₅₀ = 3.6 µM) are orders of magnitude less potent and exhibit different selectivity fingerprints against GSK-3β, SAD-kinase B, and other neurologically relevant kinases . Substituting any of these without quantitative justification risks confounding kinase polypharmacology with target-specific effects, invalidating conclusions about MARK-dependent tau pathology.

MARK-IN-2 Quantitative Differentiation Evidence: Comparator-Based Procurement Decision Guide


Kinome-Wide Selectivity: MARK-IN-2 vs. MARK-IN-1 by KINOMEscan Profiling at 1 µM

In a direct head-to-head KINOMEscan™ profiling study conducted at 1 µM compound concentration against a panel of 403 human kinases, MARK-IN-2 (Compound 27) demonstrated superior kinome-wide selectivity compared to its closest structural analog MARK-IN-1 (Compound 25). MARK-IN-2 inhibited only 5 out of 403 kinases tested, yielding an S(10) selectivity score of 0.012, whereas MARK-IN-1 inhibited 10 out of 403 kinases, with an S(10) score of 0.025 [1]. This represents a 2.1-fold improvement in kinome selectivity for MARK-IN-2, meaning MARK-IN-1 engages twice as many off-target kinases at equivalent concentration. Both compounds were evaluated in the same assay platform (Eurofins DiscoverX) under identical conditions, enabling direct quantitative comparison [2].

Kinase selectivity profiling KINOMEscan Alzheimer's disease Chemical probe validation

Biochemical Potency Differential: MARK-IN-2 Achieves 720-Fold Greater MARK3 Inhibition Than Legacy Tool Compound 39621

MARK-IN-2 demonstrates markedly superior biochemical potency against MARK3 compared to the widely used legacy MARK inhibitor compound 39621. MARK-IN-2 inhibits MARK3 with an IC₅₀ of 5 nM in biochemical assays , whereas compound 39621 (MARK/Par-1 Activity Inhibitor, Calbiochem Cat. 454870) inhibits MARK with an IC₅₀ of 3.6 µM (3,600 nM) when assayed at 100 µM ATP . This represents an approximately 720-fold potency advantage for MARK-IN-2. It should be noted that these values were obtained in different assay formats (HTRF-based vs. standard enzyme assay) and therefore represent a cross-study comparison rather than a direct head-to-head measurement. Nonetheless, the three-order-of-magnitude potency differential has practical implications for experimental design: MARK-IN-2 can achieve near-complete target engagement at nanomolar concentrations where 39621 would require micromolar dosing.

MARK3 inhibition Tau hyperphosphorylation Neurofibrillary tangle pathology ATP-competitive inhibitor

Cellular Target Engagement: MARK-IN-2 Blocks Tau Ser262 Phosphorylation in Primary Rat Cortical Neurons with Functional IC₅₀ of 280 nM

MARK-IN-2 has been functionally characterized in a disease-relevant cellular assay measuring its ability to block tau phosphorylation at the MARK-specific Ser262 epitope in primary rat cortical neuron cultures. In this system, tau hyperphosphorylation was induced by okadaic acid treatment, and MARK-IN-2 inhibited MARK3-dependent tau phosphorylation with a cellular IC₅₀ of 280 nM . The cellular-to-biochemical IC₅₀ shift (280 nM / 5 nM = 56-fold) provides quantitative information about compound permeability, intracellular target engagement, and the relationship between biochemical potency and functional activity in neurons . While no head-to-head cellular comparison data with MARK-IN-1 or compound 39621 is available in the same neuronal assay, the 280 nM cellular IC₅₀ establishes a benchmark concentration for functional studies and differentiates MARK-IN-2 from compounds lacking validated cellular target engagement data.

Cellular target engagement Primary neuronal culture Tau Ser262 phosphorylation Okadaic acid-induced tau hyperphosphorylation

Selectivity Differentiation from Pan-MARK/SIK/AMPK Inhibitor MRT199665: Isoform Selectivity Profile Comparison

When selecting a MARK inhibitor for mechanistic studies, researchers must consider whether pan-MARK activity across isoforms (MARK1-4) plus collateral inhibition of related kinase families (SIK, AMPK) is desirable or disadvantageous. MRT199665, an alternative MARK inhibitor tool compound, potently inhibits MARK1/2/3/MARK14 (IC₅₀s: 2/2/3/2 nM) but also inhibits AMPKα1/α2 (IC₅₀s: 10/10 nM) and SIK1/SIK2/SIK3 (IC₅₀s: 110/12/43 nM) [1]. In contrast, MARK-IN-2 was optimized for selectivity within the MARK family with a narrower kinome-wide profile (S(10) = 0.012; only 5/403 kinases hit at 1 µM), making it more suitable for studies requiring clean attribution of biological effects to MARK-specific inhibition without confounding AMPK or SIK pathway modulation [2]. This represents a class-level inference, as no direct head-to-head KINOMEscan comparison between MARK-IN-2 and MRT199665 has been published.

Isoform selectivity SIK kinase family AMPK kinase family Pan-kinase inhibitor

Pharmacokinetic Characterization: Intravenous Half-Life and Clearance Data in Rat and Dog

MARK-IN-2 has been characterized for intravenous pharmacokinetic properties in two preclinical species. In male Sprague-Dawley rats, MARK-IN-2 exhibits a moderate terminal elimination half-life (t₁/₂) of 0.7 hours, while in male Beagle dogs the t₁/₂ is 1.0 hour . The compound shows reasonable volumes of distribution but moderate to high clearance in both species . These PK parameters are essential for designing in vivo experimental protocols, particularly for acute dosing paradigms where the short half-life necessitates frequent dosing or continuous infusion to maintain target coverage. In contrast, the close analog MARK-IN-1 and the pan-inhibitor MRT199665 lack published comprehensive intravenous PK characterization in these species, limiting their utility for in vivo pharmacology studies without additional PK profiling investment.

Pharmacokinetics Intravenous administration In vivo half-life Preclinical ADME

MARK-IN-2 Optimized Application Scenarios for Alzheimer's Tau Pathology and Kinase Selectivity Research


Alzheimer's Disease Tau Hyperphosphorylation Cellular Models Requiring Clean Target Attribution

In primary rat cortical neuron cultures where tau hyperphosphorylation at Ser262 is induced by okadaic acid, MARK-IN-2 at 280 nM (cellular IC₅₀) provides validated target engagement with a known kinome selectivity profile (S(10) = 0.012) [1]. This scenario is optimal when the experimental objective requires attribution of effects specifically to MARK3 inhibition, as the compound's narrow off-target profile minimizes confounding contributions from other kinase families. Use MARK-IN-2 rather than pan-MARK/SIK/AMPK inhibitor MRT199665 when AMPK or SIK pathway involvement would compromise mechanistic interpretation [2].

Kinase Selectivity Benchmarking for Chemical Probe Development Programs

MARK-IN-2 serves as a reference compound for benchmarking new MARK inhibitor candidates, given its well-defined KINOMEscan™ selectivity profile (5/403 kinases hit at 1 µM) [1]. Drug discovery programs developing next-generation MARK inhibitors can use MARK-IN-2 as a selectivity baseline comparator, particularly valuable because the closely related analog MARK-IN-1 (10/403 kinases hit) demonstrates how subtle structural modifications within the pyrazolo[1,5-a]pyrimidine scaffold significantly alter kinome-wide selectivity [2].

In Vivo Acute Pharmacodynamic Studies with Defined PK-Guided Dosing

For acute in vivo pharmacodynamic studies in rats or dogs where short-duration MARK inhibition is sufficient to measure proximal target engagement biomarkers (e.g., tau Ser262 phosphorylation in brain tissue), MARK-IN-2's characterized intravenous PK profile (t₁/₂ = 0.7 h rat, 1.0 h dog) enables calculation of dosing intervals [1]. The short half-life dictates that continuous infusion or frequent bolus dosing is required for sustained target coverage beyond approximately 4 hours. This PK profile is particularly suited to acute target engagement studies where transient MARK inhibition at defined time points is the experimental objective [2].

Differentiation Studies Distinguishing MARK3-Specific from Pan-MARK Biological Effects

When investigating whether a biological phenotype is driven specifically by MARK3 versus other MARK isoforms (MARK1, MARK2, MARK4) or related kinases, MARK-IN-2 provides a cleaner pharmacological tool than pan-MARK inhibitors such as MRT199665 [1]. By combining MARK-IN-2 treatment with orthogonal approaches (siRNA knockdown, CRISPR, or isoform-specific inhibitors where available), researchers can deconvolve isoform-specific contributions to tau pathology, neuronal polarity, or microtubule dynamics. The compound's selectivity advantage over MARK-IN-1 (2.1-fold fewer off-target kinases) further reduces polypharmacology confounds in such differentiation studies [2].

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